molecular formula C21H22N2O2S2 B2736202 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034542-27-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2736202
CAS No.: 2034542-27-1
M. Wt: 398.54
InChI Key: KMTCETRZYJNINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Reactivity

  • Research on compounds similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, focuses on their crystal structures to understand their chemical behavior and potential for biological activities. The detailed analysis of furan compounds' crystal structures can reveal insights into their pharmacological potential and interactions with biological molecules (Galešić & Vlahov, 1990).

Synthesis and Pharmacological Activities

  • The synthesis and pharmacological activities of furan and thiophene derivatives are of significant interest. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to exhibit potential as therapeutic agents highlights the versatility of these compounds in drug development. Such processes could infer the synthetic pathways and potential pharmacological uses of this compound (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anti-inflammatory Properties

  • Studies on the antimicrobial and anti-inflammatory properties of furan and thiophene derivatives indicate that these compounds can be effective in treating various infections and inflammatory conditions. This suggests potential research applications of this compound in developing new antimicrobial and anti-inflammatory agents (Popiołek, Biernasiuk, & Malm, 2016).

Antiplasmodial Activities

  • The exploration of N-acylated furazan-3-amine derivatives for antiplasmodial activities against Plasmodium falciparum strains offers a glimpse into the potential of this compound in malaria research. The structure–activity relationship studies in this area can guide the design of new compounds with enhanced antimalarial efficacy (Hermann et al., 2021).

Dye-Sensitized Solar Cells

  • Phenothiazine derivatives with furan and thiophene linkers have been used in dye-sensitized solar cells, showing the influence of conjugated linkers on device performance. This application could suggest potential roles for this compound in materials science, particularly in the development of new materials for solar energy conversion (Kim et al., 2011).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-21(17-3-1-16(2-4-17)19-6-10-27-15-19)22-13-20(18-5-9-25-14-18)23-7-11-26-12-8-23/h1-6,9-10,14-15,20H,7-8,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTCETRZYJNINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.